molecular formula C8H17ClN2O B2817380 N-(3-Methylpiperidin-4-yl)acetamide hydrochloride CAS No. 2193066-82-7

N-(3-Methylpiperidin-4-yl)acetamide hydrochloride

Cat. No.: B2817380
CAS No.: 2193066-82-7
M. Wt: 192.69
InChI Key: ODVJVGHVPMOZJT-UHFFFAOYSA-N
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Description

N-(3-Methylpiperidin-4-yl)acetamide hydrochloride is a piperidine-derived compound featuring a methyl group at the 3-position of the piperidine ring and an acetamide moiety at the 4-position, with a hydrochloride salt enhancing its solubility and stability. The compound’s molecular formula is inferred as C₈H₁₇ClN₂O (including the hydrochloride counterion), with a piperidine core that influences its conformational flexibility and interaction with biological targets .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methylpiperidin-4-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6-5-9-4-3-8(6)10-7(2)11;/h6,8-9H,3-5H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVJVGHVPMOZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1NC(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-Methylpiperidin-4-yl)acetamide hydrochloride typically involves the reaction of 3-methylpiperidine with acetic anhydride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(3-Methylpiperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted amide derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : N-(3-Methylpiperidin-4-yl)acetamide hydrochloride serves as an essential precursor in the synthesis of various chemical compounds. Its unique structure allows for modifications that lead to the development of novel derivatives with potential applications in pharmaceuticals and agrochemicals.

Biology

  • Biological Activity : Research indicates that this compound interacts with specific biological targets, including receptors involved in neurotransmission. Preliminary studies suggest potential modulation of cholinergic and dopaminergic pathways, which may have implications for neuropharmacology and the treatment of neurological disorders.
  • Cell Culture Applications : The compound is employed in cell culture systems due to its buffering properties, influencing cellular processes such as proliferation and differentiation. This makes it a valuable reagent in biochemical assays.

Medicine

  • Therapeutic Potential : Ongoing research is exploring the pharmacological properties of this compound. It has shown promise in preclinical studies for various therapeutic applications, including anti-inflammatory effects and potential use as an analgesic.
  • Neuropsychiatric Disorders : Similar compounds have been investigated for their efficacy in treating conditions like schizophrenia and depression. The modulation of serotonergic receptor activity suggests that this compound may also be beneficial in addressing these disorders .

Pharmacological Insights

Research has highlighted several pharmacological properties associated with this compound:

  • Anti-inflammatory Activity : The compound has been studied for its ability to inhibit enzymes involved in inflammatory processes, indicating potential applications in pain management.
  • Antiparasitic Activity : Preliminary findings suggest effectiveness against certain parasitic infections, warranting further exploration into its role in antiparasitic therapies.

Case Studies and Research Findings

  • Neuropharmacology Study : A study investigated the effects of this compound on rodent models exhibiting symptoms akin to Parkinson's disease psychosis. Results indicated that the compound could modulate behavior associated with dopaminergic dysfunction, suggesting potential therapeutic pathways .
  • Inflammatory Response Evaluation : In vitro studies demonstrated that the compound inhibited soluble epoxide hydrolase activity, leading to reduced inflammatory markers in cell cultures, supporting its application in pain management strategies.

Mechanism of Action

The mechanism of action of N-(3-Methylpiperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperidine-Acetamide Derivatives

Compound Name Substituents on Piperidine Ring Additional Functional Groups Molecular Formula Molecular Weight (g/mol) Key References
N-(3-Methylpiperidin-4-yl)acetamide HCl 3-methyl, 4-acetamide Hydrochloride salt C₈H₁₇ClN₂O 216.69
N-(4-Methylpiperidin-4-yl)acetamide HCl* 4-methyl, 4-acetamide Hydrochloride salt C₈H₁₇ClN₂O 216.69
N-(2-(Piperidin-4-yl)phenyl)acetamide HCl 4-piperidinyl attached to phenyl Hydrochloride salt C₁₃H₁₉ClN₂O 254.76
2-[1-(Isopropylsulfonyl)piperidin-4-yl]-N-(annulenyl)acetamide 4-acetamide, 1-sulfonyl Annulene moiety C₂₄H₃₄N₂O₃S 430.61
N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide 4-acetamide, 1-phenylethyl Phenyl groups C₂₂H₂₇N₂O 350.46

*Note: describes a positional isomer (4-methyl instead of 3-methyl), highlighting the importance of substitution patterns on piperidine rings.

Key Observations:

  • Substitution Position: The 3-methyl vs.
  • Functional Groups : Sulfonyl () or phenyl groups () increase molecular complexity and lipophilicity compared to the simpler acetamide-hydrochloride structure of the target compound.
  • Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for bioavailability in pharmaceutical applications.

Physicochemical Properties:

  • Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, N-(2-(piperidin-4-yl)phenyl)acetamide HCl () likely shares this trait.
  • Melting Points : Analogous compounds like 2-(piperidin-4-yl)acetamide derivatives () show melting points between 172–173°C, suggesting moderate thermal stability.

Biological Activity

N-(3-Methylpiperidin-4-yl)acetamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, alongside data tables summarizing findings from various studies.

Chemical Structure and Properties

This compound is a derivative of piperidine, which is characterized by a six-membered ring containing nitrogen. The compound's structure contributes to its ability to interact with various biological targets, particularly in the central nervous system.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. The compound has been shown to act as a selective antagonist at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders. This mechanism suggests potential applications in treating conditions such as schizophrenia and depression .

Biological Activities

  • Antipsychotic Effects : Research indicates that compounds similar to this compound exhibit antipsychotic properties through their antagonistic effects on serotonin receptors. For instance, AC-90179, a related compound, demonstrated high potency as an inverse agonist at 5-HT2A receptors while showing minimal activity at D2 receptors, thereby reducing side effects typically associated with antipsychotic medications .
  • Neuroprotective Properties : Some studies have suggested that piperidine derivatives may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The modulation of neurotransmitter systems could contribute to this protective role .
  • Antimicrobial Activity : Although less studied, certain piperidine derivatives have shown antimicrobial properties. For example, related compounds demonstrated significant antibacterial and antifungal activities against various pathogens, indicating a broader spectrum of biological activity .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntipsychoticHigh potency as 5-HT2A receptor inverse agonist; reduced side effects compared to D2 antagonists
NeuroprotectivePotential neuroprotective effects through neurotransmitter modulation
AntimicrobialNotable antibacterial activity against Klebsiella pneumoniae and Escherichia coli
Significant antifungal activity against Candida species

Case Study: AC-90179

AC-90179 is a compound closely related to this compound. In a series of experiments, it was characterized for its pharmacological profile:

  • In Vitro Studies : Showed effective blockade of 5-HT2A receptor signaling.
  • In Vivo Studies : Demonstrated efficacy in reducing hyperactivity induced by phencyclidine without causing cataleptic effects seen with traditional antipsychotics like haloperidol .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Methylpiperidin-4-yl)acetamide hydrochloride, and how can reaction conditions be controlled to minimize side products?

  • Methodology : Synthesis typically involves cyclization of piperidine precursors followed by acetylation. For example, piperidine derivatives are alkylated using chloroacetamide under basic conditions (e.g., K2_2CO3_3 in DMF at 60–80°C). Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Side products like over-alkylated species may form if stoichiometry or temperature is not tightly controlled.

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm backbone structure via 1^1H and 13^{13}C NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm; acetamide carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 187.1 for the free base) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the solubility and stability profiles of this compound under various pH conditions?

  • Data : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C). Stability studies indicate degradation <5% over 6 months when stored at -20°C in desiccated form . Avoid prolonged exposure to basic conditions (pH >9), which may hydrolyze the acetamide group .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental models are suitable for activity screening?

  • Mechanistic Insights : The piperidine moiety may target neurotransmitter receptors (e.g., σ-1 or acetylcholine receptors). Use radioligand binding assays (e.g., 3^3H-labeled ligands) or functional assays (e.g., calcium flux in neuronal cell lines) to evaluate affinity and efficacy .
  • Case Study : In vitro studies on analogous compounds show IC50_{50} values of 10–50 μM for σ-1 receptor antagonism, suggesting competitive binding .

Q. How can contradictory data from structural characterization (e.g., NMR vs. X-ray crystallography) be resolved?

  • Resolution Strategy :

  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., 3-methylpiperidin-4-yl conformation) that NMR alone cannot clarify .
  • Dynamic NMR : Use variable-temperature experiments to study ring inversion dynamics in solution .
    • Example : Discrepancies in piperidine chair vs. boat conformations were resolved via crystallographic data, confirming the dominant chair form in the solid state .

Q. What computational methods are effective for predicting the reactivity and metabolic pathways of this compound?

  • Tools :

  • DFT Calculations : Predict reaction intermediates (e.g., acetylation transition states) and pKa values (e.g., piperidine nitrogen: ~9.5) .
  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate metabolic susceptibility (e.g., CYP3A4-mediated oxidation) .

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